ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE
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Overview
Description
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE is a complex organic compound that features a trifluoromethyl group, a nitro group, and a sulfinylacetyl group attached to a benzoate ester
Scientific Research Applications
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate . These factors can include pH, temperature, and the presence of other molecules in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfinylation: The sulfinyl group is added through a reaction with sulfinyl chloride in the presence of a base.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Sulfinyl Group: Formation of the corresponding sulfone.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfonylacetyl]oxybenzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]oxybenzoate: Lacks the sulfinyl group.
Uniqueness
ETHYL 2-({2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETYL}OXY)BENZOATE is unique due to the presence of both the sulfinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO7S/c1-2-28-17(24)12-5-3-4-6-14(12)29-16(23)10-30(27)15-8-7-11(18(19,20)21)9-13(15)22(25)26/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMORDCPXZOEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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